An In-depth Technical Guide to the cis-9,10-methylenehexadecanoyl-CoA Biosynthesis Pathway
An In-depth Technical Guide to the cis-9,10-methylenehexadecanoyl-CoA Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of cis-9,10-methylenehexadecanoyl-CoA, a key intermediate in the formation of cyclopropane (B1198618) fatty acids (CFAs) in bacterial cell membranes. The central focus is on the enzymatic conversion of unsaturated fatty acyl chains within phospholipids, catalyzed by S-adenosyl-L-methionine (SAM)-dependent cyclopropane fatty acid synthase (CFAS). This document details the core biosynthetic pathway, the structure and function of CFAS, and the regulation of this process, particularly in the model organism Escherichia coli. Furthermore, this guide furnishes detailed experimental protocols for the purification of recombinant CFAS, the execution of CFAS activity assays, and the analysis of cyclopropane fatty acids by gas chromatography-mass spectrometry (GC-MS). Quantitative data on enzyme kinetics and inhibition are presented in structured tables for ease of reference. Visualizations of the biosynthetic pathway and experimental workflows are provided through Graphviz diagrams. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating bacterial membrane physiology and potential antimicrobial targets.
Introduction
Cyclopropane fatty acids (CFAs) are unique lipid components found in the cell membranes of many bacteria.[1] These fatty acids are characterized by the presence of a cyclopropane ring within the acyl chain. The formation of CFAs is a post-synthetic modification of existing unsaturated fatty acids in membrane phospholipids.[2][3] This modification alters the physicochemical properties of the bacterial membrane, contributing to increased rigidity and decreased permeability.[4] The biosynthesis of CFAs is particularly prominent as bacterial cultures enter the stationary phase of growth and is associated with enhanced survival under various stress conditions, such as low pH, high temperatures, and osmotic stress.[4][5][6]
The key enzyme responsible for CFA biosynthesis is cyclopropane fatty acid synthase (CFAS), which catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid.[1][7] This guide will focus on the biosynthesis of one such CFA, specifically the pathway leading to the formation of the cis-9,10-methylenehexadecanoyl moiety, derived from palmitoleic acid (a C16:1 fatty acid).
The Core Biosynthesis Pathway
The biosynthesis of the cis-9,10-methylenehexadecanoyl moiety is a single-step enzymatic reaction that occurs directly on the phospholipid components of the bacterial inner membrane. The precursor, a phospholipid containing a cis-9-palmitoleoyl acyl chain, is modified by CFAS.
The overall reaction is as follows:
cis-9-Palmitoleoyl-phospholipid + S-adenosyl-L-methionine (SAM) → cis-9,10-Methylenehexadecanoyl-phospholipid + S-adenosyl-L-homocysteine (SAH)
This reaction is catalyzed by cyclopropane fatty acid synthase (CFAS). The enzyme utilizes SAM as the donor of the methylene group.[3][8] The reaction mechanism is proposed to proceed through a carbocation intermediate.[9] A bicarbonate ion bound in the active site of the enzyme is thought to act as a general base to facilitate the final deprotonation step, leading to the formation of the cyclopropane ring.[7][8]
Figure 1: Biosynthesis of cis-9,10-Methylenehexadecanoyl-phospholipid.
Cyclopropane Fatty Acid Synthase (CFAS)
Structure and Function
In E. coli, CFAS is a homodimeric enzyme with a monomer molecular weight of approximately 44 kDa.[9] Each monomer consists of an N-terminal domain and a C-terminal catalytic domain. The N-terminal domain is thought to be involved in binding to the phospholipid bilayer, while the C-terminal domain houses the active site where the cyclopropanation reaction occurs.[1] The enzyme is peripherally associated with the inner bacterial membrane.[7]
Regulation of CFAS Expression
The expression of the cfa gene, which encodes CFAS, is tightly regulated in E. coli. The gene is under the control of the stationary-phase sigma factor, RpoS (σS).[4] As cells transition from exponential to stationary phase, the levels of RpoS increase, leading to the upregulation of cfa transcription.[4] This ensures that CFA synthesis is induced under conditions where the protective effects of membrane modification are most beneficial. Other factors, including ppGpp and small RNAs, are also involved in the complex regulation of cfa expression.[4]
Quantitative Data
The following tables summarize key quantitative data related to the activity and inhibition of E. coli cyclopropane fatty acid synthase.
Table 1: Kinetic Parameters of E. coli Cyclopropane Fatty Acid Synthase
| Parameter | Value | Substrate | Conditions | Reference |
| Km | 80 µM | S-adenosyl-L-methionine | in vitro colorimetric assay | [2] |
| Km | 90 µM | S-adenosyl-L-methionine | in vitro assay with His-tagged enzyme | [9] |
| kcat | 4 min-1 | S-adenosyl-L-methionine | in vitro colorimetric assay | [2] |
| Specific Activity | 5 x 10-2 µmol·min-1·mg-1 | S-adenosyl-L-methionine | in vitro assay with His-tagged enzyme | [9] |
Table 2: Inhibition of E. coli Cyclopropane Fatty Acid Synthase
| Inhibitor | Type of Inhibition | IC50 | Ki | Conditions | Reference |
| Sinefungin | Competitive with SAM | 1-10 µM | - | 750 µM SAM, 1 mg/mL phospholipids | [10] |
| Dioctylamine | Competitive with phospholipids | - | 130 nM | in vitro kinetic analysis | [10] |
| Synthetic SAH analog | Bisubstrate analog | 1-10 µM | 6 µM (apparent) | 750 µM SAM, 1 mg/mL phospholipids | [10] |
| Indoloquinolizine derivative | - | 1-10 µM | - | 750 µM SAM, 1 mg/mL phospholipids | [10] |
| Lipid analog | - | 4 µM | - | in vitro colorimetric assay | [2] |
| Thioether analog of SAH | - | 11 µM | - | in vitro colorimetric assay | [2] |
Experimental Protocols
Purification of Recombinant His-tagged CFAS from E. coli
This protocol is adapted from methods described for the purification of His-tagged proteins.[9][11]
Figure 2: Workflow for the purification of His-tagged CFAS.
Materials:
-
E. coli cell paste expressing N-terminal His6-tagged CFAS
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 20 mM imidazole
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 40 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 250 mM imidazole
-
Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol
-
Ni-NTA affinity resin
-
Sonicator
-
Centrifuge
-
Dialysis tubing
Procedure:
-
Resuspend the E. coli cell paste in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 32,000 x g for 30 minutes at 4°C.
-
Incubate the supernatant with equilibrated Ni-NTA resin for 1 hour at 4°C with gentle mixing.
-
Load the resin-lysate mixture onto a chromatography column.
-
Wash the column with at least 10 column volumes of Wash Buffer.
-
Elute the His-tagged CFAS with 5 column volumes of Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration and assess purity by SDS-PAGE.
Colorimetric Assay for CFAS Activity
This protocol is based on a coupled-enzyme assay that measures the production of S-adenosyl-L-homocysteine (SAH).[2]
Materials:
-
Purified CFAS
-
S-adenosyl-L-methionine (SAM)
-
Phospholipid vesicles (e.g., from E. coli polar lipid extract)
-
S-adenosyl-L-homocysteine nucleosidase (SAHn)
-
S-ribosylhomocysteinase (LuxS)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.5
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, phospholipid vesicles, SAHn, and LuxS.
-
Add purified CFAS to the reaction mixture.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction and add DTNB.
-
Measure the absorbance at 412 nm to quantify the amount of free thiol produced from the reaction of DTNB with homocysteine.
-
Calculate the enzyme activity based on the rate of homocysteine production.
GC-MS Analysis of Cyclopropane Fatty Acids
This protocol describes the preparation of fatty acid methyl esters (FAMEs) for analysis by GC-MS.[12]
Figure 3: Workflow for GC-MS analysis of cyclopropane fatty acids.
Materials:
-
Bacterial cell pellet or lipid extract
-
Internal standard (e.g., triheptadecanoin)
-
Sodium methoxide (B1231860) in methanol/chloroform
-
Hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Perform a total lipid extraction from the bacterial cell pellet.
-
Add a known amount of internal standard to the lipid extract.
-
Transmethylate the lipids to form FAMEs by incubating with 0.1 M sodium methoxide in methanol:chloroform (9:1) at 95°C for 60 minutes.
-
Extract the FAMEs with hexane.
-
Analyze the hexane extract by GC-MS.
-
Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards.
-
Quantify the cyclopropane fatty acids relative to the internal standard.
Conclusion
The biosynthesis of cis-9,10-methylenehexadecanoyl-CoA and other cyclopropane fatty acids is a crucial aspect of bacterial membrane physiology, contributing significantly to the adaptation and survival of bacteria under stressful conditions. The central enzyme, cyclopropane fatty acid synthase, represents a potential target for the development of novel antimicrobial agents. This technical guide provides a foundational understanding of this biosynthetic pathway, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigation of this important biological process. The provided methodologies for enzyme purification, activity assessment, and lipid analysis offer a practical framework for further studies in this field.
References
- 1. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new inhibitors of E. coli cyclopropane fatty acid synthase using a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropane fatty acid synthase of Escherichia coli. Stabilization, purification, and interaction with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
